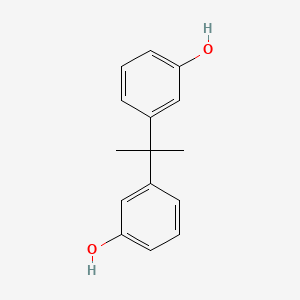

3,3'-(Propane-2,2-diyl)diphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(3-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-5-3-7-13(16)9-11)12-6-4-8-14(17)10-12/h3-10,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBULAWJIMFAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611781 | |

| Record name | 3,3'-(Propane-2,2-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21825-05-8 | |

| Record name | 3,3'-(Propane-2,2-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bisphenol M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol M (BPM), systematically known as 4,4'-(1,3-Phenylenediisopropylidene)bisphenol, is a member of the bisphenol family of chemical compounds.[1] Like other bisphenols, it is utilized in the synthesis of polymers and resins.[1][2] An understanding of its physicochemical properties is paramount for its application in material science, for assessing its environmental fate and toxicological profile, and for its potential consideration in drug development frameworks. This guide provides a comprehensive overview of the core physicochemical properties of Bisphenol M, complete with detailed experimental protocols and a workflow for its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Bisphenol M are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C24H26O2 | [1] |

| Molecular Weight | 346.46 g/mol | [1] |

| Melting Point | 135-139 °C | [1][2] |

| Boiling Point | 495.9 ± 35.0 °C (Predicted) | [1] |

| Water Solubility | 0.0002 g/L at 20 °C | |

| LogP (Octanol-Water Partition Coefficient) | 4.3 at 40 °C | [1] |

| pKa (Predicted) | 10.31 ± 0.10 | [1] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a compound like Bisphenol M.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry Bisphenol M is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to the high predicted boiling point of Bisphenol M, specialized techniques are required.

Methodology: Siwoloboff Method (Small Scale)

-

Sample Preparation: A small amount of Bisphenol M (a few milligrams) is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Heating: The fusion tube is attached to a thermometer and heated in a suitable high-temperature bath (e.g., silicone oil).

-

Observation: As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.

-

Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Determination of Water Solubility

Water solubility is a critical parameter for assessing the environmental distribution and bioavailability of a compound. The OECD 105 guideline provides a standardized method.

Methodology: Flask Method (OECD 105)

-

Equilibration: An excess amount of Bisphenol M is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow for the separation of the undissolved solid. Centrifugation or filtration may be used to separate the solid from the aqueous phase.

-

Quantification: The concentration of Bisphenol M in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The water solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., g/L or mg/L).

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 to mimic physiological conditions) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of Bisphenol M is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a sufficient period to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

Phase Separation and Analysis: The two phases are allowed to separate, and the concentration of Bisphenol M in each phase is determined using an appropriate analytical method (e.g., HPLC-UV/MS).

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase: LogP = log10([Solute]octanol / [Solute]water).

Determination of pKa

Methodology: Spectrophotometric Titration

-

Principle: The UV-Vis absorption spectrum of a phenolic compound changes as a function of pH due to the different electronic structures of the protonated and deprotonated forms.

-

Procedure: A solution of Bisphenol M is prepared in a suitable solvent system (e.g., water or a water-co-solvent mixture). The pH of the solution is adjusted incrementally using small additions of a strong acid or base.

-

Measurement: At each pH value, the UV-Vis absorption spectrum is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as Bisphenol M.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of Bisphenol M, offering both quantitative data and the experimental methodologies required for their determination. The presented information is crucial for professionals in research, drug development, and material science who require a thorough understanding of this compound's behavior. The structured presentation of data and protocols aims to facilitate easy access to and application of this critical information.

References

The Unseen Player: A Technical Guide to the Biological Mechanism of Action of Bisphenol M

For Immediate Release

This document provides a comprehensive technical overview of the current scientific understanding of Bisphenol M (BPM), a lesser-known analog of Bisphenol A (BPA). It is intended for researchers, scientists, and drug development professionals investigating the biological impact of bisphenols. This guide synthesizes key findings on BPM's interaction with cellular receptors, its influence on critical signaling pathways, and its observed effects in cancer and reproductive biology, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Executive Summary

Bisphenol M (4,4'-(1,3-Phenylenediisopropylidene)bisphenol), a structural analog of BPA, is emerging as a compound of significant biological interest. While research is less extensive than for its predecessor, current evidence indicates that BPM functions as a potent endocrine-disrupting chemical. Key findings demonstrate that BPM interacts with multiple nuclear receptors, notably acting as an antagonist for both Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[1][2] Its mechanisms extend beyond simple receptor antagonism, directly implicating it in the activation of the PI3K/AKT signaling pathway to promote cancer metastasis and in the disruption of cytoskeletal architecture, leading to meiotic arrest in oocytes.[3][4] This guide consolidates the available quantitative data and methodologies to provide a clear framework for understanding and investigating the biological actions of BPM.

Receptor Binding and Activity Profile

BPM exhibits a distinct binding profile to nuclear receptors, differentiating it from BPA. The primary mechanism of its endocrine-disrupting activity appears to be through the modulation of estrogen receptors, with evidence also suggesting interactions with other nuclear receptors.

Estrogen Receptor (ER) Interactions

Studies reveal that BPM binds with high affinity to both ERα and ERβ. However, its functional output is primarily antagonistic.

-

ERα Antagonism: In a comprehensive screening of bisphenol derivatives, BPM was identified as a novel antagonist for ERα. Despite a strong binding affinity, it elicited almost no ERα-specific transcriptional activity, indicating its binding disrupts the active conformation required for coactivator recruitment.[2]

-

ERβ Antagonism: BPM also binds strongly to ERβ. Crucially, studies have shown that despite this high affinity, BPM exhibits no agonist activity. This strongly suggests it functions as an ERβ antagonist, blocking the action of endogenous estrogens.[1]

Other Nuclear Receptor Interactions

While direct experimental binding data for other receptors is limited, computational studies provide some insight. An in silico molecular docking study predicted that BPM has one of the strongest binding affinities for retinoid X receptors (RXRβ and RXRγ) among 18 different bisphenol analogues, suggesting these pathways may also be targets for BPM's biological activity.[5] There is currently a lack of experimental data regarding BPM's interaction with the Androgen Receptor (AR).

Quantitative Receptor Binding Data

The following table summarizes the available quantitative data on the binding affinity of Bisphenol M and, for comparison, Bisphenol A, to human estrogen receptors.

| Compound | Receptor | Binding Affinity (IC₅₀, nM) | Functional Activity | Citation(s) |

| Bisphenol M (BPM) | ERα | 56.8 ± 11.7 | Antagonist | [1] |

| ERβ | 148 ± 80 | Antagonist (inferred) | [1] | |

| Bisphenol A (BPA) | ERα | 1030 | Weak Agonist | [6] |

| ERβ | 900 | Weak Agonist | [6] |

Table 1: Comparative binding affinities (IC₅₀) of BPM and BPA to human estrogen receptors α and β. IC₅₀ values represent the concentration of the compound required to displace 50% of a radiolabeled ligand.

Core Signaling Pathways and Cellular Mechanisms

BPM's biological effects are mediated through the modulation of key intracellular signaling pathways, leading to significant downstream cellular consequences in cancer progression and reproductive health.

PI3K/AKT Pathway in Triple-Negative Breast Cancer (TNBC)

One of the most well-characterized mechanisms of BPM is its role in promoting the metastasis of triple-negative breast cancer (TNBC).

-

Mechanism: BPM exposure does not affect the proliferation of TNBC cell lines (MDA-MB-231 and 4T1) but significantly enhances their migration and invasion.[3] This is achieved through the activation (phosphorylation) of AKT, a central kinase in the PI3K/AKT signaling pathway.[3]

-

Downstream Effects: Activated AKT promotes the expression of key markers associated with the epithelial-mesenchymal transition (EMT), including N-cadherin, Matrix Metalloproteinase-2 (MMP-2), and Matrix Metalloproteinase-9 (MMP-9).[3] This cascade of events facilitates the breakdown of the extracellular matrix and enhances cell motility, which are critical steps in cancer metastasis.

Below is a diagram illustrating the activation of the PI3K/AKT pathway by BPM in TNBC cells.

References

- 1. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel oestrogen receptor α agonists and antagonists by screening a revisited privileged structure moiety for nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bisphenol M inhibits mouse oocyte maturation in vitro by disrupting cytoskeleton architecture and cell cycle processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In silico molecular interaction of bisphenol analogues with human nuclear receptors reveals their stronger affinity vs. classical bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Scrutiny of 3,3'-(Propane-2,2-diyl)diphenol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Bisphenol A

Introduction

3,3'-(Propane-2,2-diyl)diphenol, more commonly known as Bisphenol A (BPA), is a synthetic organic compound with a rich and complex history. First synthesized in the late 19th century, its journey from a laboratory curiosity to a ubiquitous component of modern life, and subsequently a subject of intense scientific and public scrutiny, offers a compelling case study in materials science, endocrinology, and toxicology. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to BPA, with a focus on the data and methodologies relevant to researchers and professionals in the scientific and drug development fields.

Discovery and Early Synthesis

The first synthesis of Bisphenol A is credited to the Russian chemist Aleksandr Pavlovich Dianin in 1891.[1][2] His method involved the acid-catalyzed condensation of phenol with acetone.[1] In 1905, the German chemist Thomas Zincke also reported the synthesis of BPA.[2]

Experimental Protocol: Synthesis of Bisphenol A (Dianin's Method)

Reaction: Condensation of two equivalents of phenol with one equivalent of acetone in the presence of a strong acid catalyst.[1][3]

Reactants:

-

Phenol (C₆H₅OH)

-

Acetone ((CH₃)₂CO)

-

Strong acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid)[1]

General Procedure:

-

A mixture of phenol and acetone, typically in a 2:1 molar ratio, is prepared.

-

A strong acid catalyst is added to the reaction mixture.

-

The reaction is allowed to proceed, often with heating, to facilitate the electrophilic substitution of the phenol rings by the protonated acetone (a carbocation intermediate).

-

The reaction results in the formation of this compound (Bisphenol A) and water as a byproduct.

-

The crude product is then purified, typically through recrystallization, to yield the final crystalline solid.

The workflow for this synthesis can be visualized as follows:

From Obscurity to Ubiquity: The Rise of a Versatile Monomer

For several decades following its initial synthesis, BPA remained a laboratory chemical with no significant applications. This changed in the 1930s with the burgeoning field of endocrinology.

The Discovery of Estrogenic Activity

In 1936, British biochemists Edward Charles Dodds and William Lawson, while searching for synthetic estrogens, discovered that BPA exhibited estrogenic activity.[4] Their experiments, conducted on ovariectomized rats, demonstrated that BPA could elicit physiological responses typically associated with estrogen.[4]

The precise details of Dodds and Lawson's protocol require interpretation from the context of the time's scientific literature. However, the general methodology for such an assay would have involved the following steps:

Animal Model: Ovariectomized adult female rats. The removal of the ovaries eliminates the primary source of endogenous estrogen, making the animals sensitive to exogenous estrogenic compounds.

Treatment: Administration of Bisphenol A to the ovariectomized rats, likely through injection or oral gavage.

Endpoints:

-

Vaginal Cornification: Examination of vaginal smears under a microscope. In the absence of estrogen, the vaginal epithelium is thin and consists mainly of leukocytes and nucleated epithelial cells. Estrogenic stimulation causes the epithelium to thicken and the outermost layer to become cornified (keratinized), which is observable in the smear.

-

Uterotrophic Assay: Measurement of the wet and dry weight of the uterus. Estrogenic compounds stimulate the growth (proliferation) of uterine tissue, leading to a measurable increase in its weight.

Commercialization and Industrial Applications

The discovery of BPA's estrogenic properties did not lead to its use as a pharmaceutical, as more potent synthetic estrogens like diethylstilbestrol (DES) were developed. Instead, the future of BPA lay in polymer chemistry. In the 1950s, scientists at Bayer and General Electric independently discovered that BPA could be polymerized to produce a clear, hard, and durable thermoplastic known as polycarbonate .[5] Around the same time, it was also found to be a key monomer in the production of epoxy resins , which are used as protective coatings and adhesives. These discoveries propelled BPA into large-scale commercial production.

A Paradigm Shift: The Emergence of Endocrine Disruption Concerns

The widespread use of BPA in consumer products, particularly in food and beverage containers, set the stage for the next chapter in its history. The turning point came in the early 1990s with an accidental discovery.

The Leaching of Bisphenol A from Polycarbonate

In 1993, a research team led by David Feldman at Stanford University was investigating potential estrogen production by yeast.[6] They unexpectedly detected an estrogenic substance in their yeast culture medium.[6] Through a series of meticulous experiments, they traced the source of this contamination not to the yeast, but to the polycarbonate flasks in which the culture medium was being autoclaved.[6]

Initial Observation: An estrogenic substance was detected in yeast culture media prepared with distilled water that had been autoclaved in polycarbonate flasks. The presence of this substance was determined by its ability to compete with radiolabeled estradiol ([³H]estradiol) for binding to estrogen receptors (ER) isolated from rat uteri.[6]

Experimental Steps:

-

Confirmation of Source: Distilled water was autoclaved in both polycarbonate and glass flasks. The water from the polycarbonate flasks exhibited estrogenic activity, while the water from the glass flasks did not.[6]

-

Purification: The active substance from the autoclaved water from the polycarbonate flasks was purified using a series of High-Performance Liquid Chromatography (HPLC) steps.[6]

-

Identification: The purified substance was identified as Bisphenol A using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]

-

Biological Activity Confirmation:

-

Receptor Binding Assay: Authentic BPA was shown to compete with [³H]estradiol for binding to the estrogen receptor, demonstrating an affinity approximately 1/2000th that of estradiol.[6]

-

Cell Proliferation Assay: BPA was added to cultures of human breast cancer cells (MCF-7), which are known to proliferate in response to estrogen. BPA was found to increase the rate of proliferation of these cells.[6]

-

Progesterone Receptor Induction: In MCF-7 cells, BPA was shown to induce the production of progesterone receptors, a known functional response to estrogenic stimulation. This effect was blockable by the anti-estrogen drug tamoxifen.[6]

-

The workflow for this pivotal discovery can be represented as follows:

This discovery, along with a subsequent study by Nagel et al. in 1997 showing adverse reproductive effects in the male offspring of mice exposed to low doses of BPA during pregnancy, ignited the ongoing scientific debate and public concern about the safety of BPA.[5]

Quantitative Data

A critical aspect of understanding the biological activity and industrial scale of BPA lies in quantitative data.

Receptor Binding Affinity

BPA exerts its estrogenic effects primarily by binding to estrogen receptors (ERα and ERβ). Its binding affinity is significantly lower than that of the endogenous hormone 17β-estradiol.

| Compound | Receptor | Binding Affinity (IC₅₀, nM) | Relative Binding Affinity (RBA) vs. E₂ |

| **17β-Estradiol (E₂) ** | ERα | ~0.2 - 2.0 | 100% |

| ERβ | ~0.2 - 2.0 | 100% | |

| Bisphenol A (BPA) | ERα | ~1,000 - 5,000 | ~0.01 - 0.1% |

| ERβ | ~1,000 - 6,000 | ~0.01 - 0.1% | |

| Bisphenol AF (BPAF) | ERα | ~50 - 60 | ~3.4% |

| ERβ | ~18 - 20 | ~10.5% |

Note: IC₅₀ (half maximal inhibitory concentration) and RBA values can vary between studies depending on the specific assay conditions. Data compiled from multiple sources.[7][8][9]

Production and Market Data

The industrial production of BPA has grown substantially since the mid-20th century, reflecting its importance in the manufacturing of polycarbonates and epoxy resins.

| Year | Global Production / Market Size | Data Source |

| 1978 | 470 million pounds (approx. 0.21 million metric tons) | USITC, 1979 (cited in NTP TR-215)[10] |

| 2023 | 10.61 million metric tons per annum (capacity) | GlobalData, 2024[11] |

| 2024 | 8.71 million tons (market size) | Mordor Intelligence, 2025[12] |

| 2030 (projected) | 11.97 million tons (market size) | Mordor Intelligence, 2025[12] |

| 2034 (projected) | 8.5 million metric tons (demand) | Expert Market Research, 2025[13] |

Toxicological Data from the 1982 NTP Study

The 1982 National Toxicology Program (NTP) technical report (TR-215) on the carcinogenesis bioassay of BPA in rats and mice provided key toxicological data that has been influential in regulatory assessments.

| Parameter | Value | Species | Study Conditions |

| NOAEL (No-Observed-Adverse-Effect Level) | Not explicitly stated in the abstract, but the study design used high doses. | F344 Rats, B6C3F1 Mice | 103-week feed study[14] |

| LOAEL (Lowest-Observed-Adverse-Effect Level) | 50 mg/kg/day (later established based on this and other studies) | Mammalian studies | Generally accepted value for traditional toxicological endpoints[15] |

The study concluded that under the conditions of the bioassay, there was "no convincing evidence" that BPA was carcinogenic in the tested rodents.[14] However, it did note a marginally significant increase in leukemias in male rats and combined lymphomas and leukemias in male mice, suggesting a possible association with cancers of the hematopoietic system.[14]

Molecular Mechanisms: Key Signaling Pathways Affected by Bisphenol A

BPA's biological effects are mediated through its interaction with various cellular signaling pathways. Beyond its classical interaction with nuclear estrogen receptors, BPA can also initiate rapid, non-genomic signaling through membrane-bound receptors.

GPER/EGFR/ERK Signaling Pathway

BPA can bind to the G protein-coupled estrogen receptor (GPER), also known as GPR30, which is located on the cell membrane. This binding can trigger a rapid signaling cascade.

PI3K/AKT Signaling Pathway

BPA has also been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and growth.

Conclusion

The history of this compound is a testament to the evolving nature of scientific understanding. From its synthesis as a chemical curiosity to its widespread use as a foundational monomer in the plastics industry, and its subsequent identification as an endocrine-disrupting chemical, the story of BPA is one of serendipitous discovery, industrial innovation, and ongoing toxicological investigation. For researchers and professionals in drug development and the broader scientific community, the study of BPA underscores the importance of considering the full lifecycle and potential biological interactions of synthetic compounds. The detailed experimental methodologies and quantitative data presented in this guide provide a foundation for further research into the mechanisms of action of BPA and the development of safer alternatives. The complex interplay of BPA with cellular signaling pathways continues to be an active area of research, with implications for human health and environmental safety.

References

- 1. The State of Research and Weight of Evidence on the Epigenetic Effects of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisphenol A (BPA) the mighty and the mutagenic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisphenol A - American Chemical Society [acs.org]

- 4. The Effects of Bisphenol A on Embryonic Development | Embryo Project Encyclopedia [embryo.asu.edu]

- 5. Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bisphenol-A: an estrogenic substance is released from polycarbonate flasks during autoclaving - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Bisphenol A Industry Outlook by Capacity and Capital Expenditure Forecasts with Details of All Active and Planned Plants to 2028 [globaldata.com]

- 12. mordorintelligence.com [mordorintelligence.com]

- 13. expertmarketresearch.com [expertmarketresearch.com]

- 14. Abstract for TR-215 [ntp.niehs.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Theoretical and Computational Studies of Bisphenol M: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol M (BPM), with the chemical name 4,4'-(1,3-Phenylenediisopropylidene)bisphenol, is a member of the bisphenol family of compounds.[1] Like its more well-known counterpart, Bisphenol A (BPA), BPM is utilized in the manufacturing of plastics and resins.[2] Concerns regarding the endocrine-disrupting potential of BPA have led to increased scrutiny of its analogues, including BPM. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to evaluate the toxicological and pharmacological profile of Bisphenol M and related compounds.

While experimental data on Bisphenol M is emerging, comprehensive computational studies specifically focused on this analogue are not as prevalent in publicly available literature as for BPA. However, the established in silico methodologies applied to other bisphenols provide a robust framework for assessing BPM. This guide will detail these computational protocols, present available data for BPM, and use data from related bisphenols to illustrate the expected range of interactions and properties. Recent studies suggest that BPM may act as a disruptive agent to several nuclear receptors, albeit potentially less potently than some other next-generation bisphenols.[3][4] One study highlighted that BPM, among other analogues, exhibited strong anti-estrogenic effects.[5][6]

This document aims to serve as a resource for researchers engaged in the study of endocrine-disrupting chemicals (EDCs) and for professionals in drug development who may encounter these structures.

Physicochemical and In Silico Data

Quantitative data is crucial for the comparative analysis of bisphenols. The following tables summarize key physicochemical properties of Bisphenol M and present available computational data for BPM and related analogues to provide a predictive context.

Table 1: Physicochemical Properties of Bisphenol M

| Property | Value | Source |

| CAS Number | 13595-25-0 | [7][8][9] |

| Molecular Formula | C₂₄H₂₆O₂ | [7] |

| Molecular Weight | 346.46 g/mol | [7][8][9] |

| Melting Point | 135-139 °C | [7][9] |

| Boiling Point (predicted) | 495.9 ± 35.0 °C at 760 mmHg | [7] |

| Density (predicted) | 1.1 ± 0.1 g/cm³ | [7] |

| LogP (predicted) | 6.12 | [7] |

| pKa (predicted) | Not available |

Table 2: In Silico Predicted Binding Affinities and Toxicities of Bisphenols

| Compound | Receptor | Docking Score (kcal/mol) | Binding Free Energy (ΔG, kJ/mol) | Experimental IC₅₀ (nM) | Source |

| Bisphenol M | ERα | Not Available | Not Available | 148 | [10] |

| ERβ | Not Available | Not Available | 56.8 | [10] | |

| AR | Not Available | Not Available | Not Available | ||

| PPARγ | Not Available | Not Available | Not Available | ||

| Bisphenol A | ERα | -8.6 | - | 1780 | [10] |

| AR | -8.6 | -86.52 | Not Available | [11] | |

| PR | -8.5 (Binding Energy) | Not Available | Not Available | [12] | |

| PPARγ | Not Available | Not Available | Not Available | ||

| Bisphenol AF | ERα | Not Available | Not Available | 53.4 | [10] |

| ERβ | Not Available | Not Available | 18.9 | [10] | |

| AR | Not Available | Not Available | Not Available | ||

| Bisphenol S | ERα | Not Available | >10,000 | ||

| AR | Not Available | >-86.52 | Not Available | [11] | |

| Bisphenol F | ERα | Not Available | >10,000 | ||

| AR | Not Available | >-86.52 | Not Available | [11] |

Note: Negative docking scores and binding energies indicate more favorable binding.

Table 3: Predicted ADMET Properties of Bisphenol A (as a proxy for BPM)

Specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for Bisphenol M are not available in the reviewed literature. The table below provides predicted ADMET properties for Bisphenol A as a reference, given its structural similarity.

| ADMET Property | Predicted Value/Classification | Source |

| Absorption | ||

| Human Intestinal Absorption | High | [13][14] |

| Water Solubility | Low | [13][14] |

| Distribution | ||

| BBB Permeability | Yes | [13][14] |

| Plasma Protein Binding | High | [15] |

| Metabolism | ||

| CYP2D6 Substrate | No | [13][14] |

| CYP3A4 Substrate | Yes | [13][14] |

| Excretion | ||

| Total Clearance | Not Available | |

| Toxicity | ||

| AMES Toxicity | No | [13][14] |

| Hepatotoxicity | Yes | [16] |

| Endocrine Disruption | Yes | [1] |

Experimental and Computational Protocols

The following sections detail the methodologies commonly employed in the theoretical and computational assessment of bisphenols. These protocols are generalized from multiple studies on bisphenol analogues and are directly applicable to the study of Bisphenol M.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target nuclear receptor (e.g., ERα, ERβ, AR, PPARγ) is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the PDB file.

-

Hydrogen atoms are added to the protein structure, and charges are assigned.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 3D structure of Bisphenol M is generated using a chemical drawing tool and optimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A docking grid is defined around the ligand-binding site of the receptor.

-

A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding poses of the ligand within the defined grid.

-

The docking results are scored based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is typically considered the most likely binding mode.

-

-

Analysis of Results:

-

The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Bisphenol M and the receptor.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes induced by ligand binding.

Protocol:

-

System Setup:

-

The docked complex of Bisphenol M and the target receptor is placed in a simulation box.

-

The box is solvated with an explicit water model (e.g., TIP3P).

-

Ions are added to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization:

-

The entire system is energy minimized to remove any bad contacts.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.

-

-

Production Run:

-

A long-duration MD simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the system's atomic motions.

-

-

Trajectory Analysis:

-

The trajectory is analyzed to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation (RMSD)).

-

Binding free energies can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity.[11]

-

ADMET Prediction

In silico ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound.

Protocol:

-

Input:

-

Prediction:

-

The software uses quantitative structure-activity relationship (QSAR) models and other algorithms to predict a range of ADMET properties.[15]

-

-

Output:

-

The output includes predictions for properties such as:

-

Absorption: Water solubility, intestinal absorption.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Inhibition or substrate of cytochrome P450 enzymes.

-

Excretion: Renal clearance.

-

Toxicity: AMES mutagenicity, hepatotoxicity, endocrine disruption potential.

-

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the computational study of Bisphenol M.

Caption: A typical workflow for the in silico assessment of endocrine-disrupting chemicals.

Caption: Generalized signaling pathway for nuclear receptor activation by an endocrine disruptor.

Conclusion

The theoretical and computational study of Bisphenol M is an area of growing importance in toxicology and drug development. While specific computational data for BPM remains less extensive than for BPA, the established in silico methodologies provide a powerful framework for its assessment. Molecular docking, molecular dynamics simulations, and ADMET prediction are invaluable tools for predicting the binding affinity, mechanism of action, and potential toxicity of BPM and its analogues. The available experimental data, showing BPM's interaction with nuclear receptors, underscores the need for further computational investigation to elucidate the precise molecular interactions. This guide provides the foundational knowledge and protocols for researchers to undertake such studies, contributing to a more comprehensive understanding of the potential risks and pharmacological properties of Bisphenol M.

References

- 1. Data for: Data on ADME parameters of bisphenol A and its metabolites for use in physiologically based pharmacokinetic modelling - Mendeley Data [data.mendeley.com]

- 2. Discovery of New Protein Targets of BPA Analogs and Derivatives Associated with Noncommunicable Diseases: A Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The Molecular Mechanism of Bisphenol A (BPA) as an Endocrine Disruptor by Interacting with Nuclear Receptors: Insights from Molecular Dynamics (MD) Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coupled In Silico Toxicology Models Reveal Equivalent Ecological Risks from BPA and Its Alternatives in Chinese Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding and activity of bisphenol analogues to human peroxisome proliferator-activated receptor β/δ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchers.usask.ca [researchers.usask.ca]

- 12. Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene—A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 14. Data on ADME parameters of bisphenol A and its metabolites for use in physiologically based pharmacokinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular mechanism of Bisphenol A on androgen receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Data of 3,3'-(Propane-2,2-diyl)diphenol: An In-depth Technical Guide

Introduction

3,3'-(Propane-2,2-diyl)diphenol, commonly known as Bisphenol M, is a member of the bisphenol family of chemical compounds. An understanding of its structural and chemical properties is paramount for researchers, scientists, and professionals in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for the elucidation of its molecular structure and for its quantification in various matrices.

Mass Spectrometry Data: this compound (Bisphenol M)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that can be used for identification and structural elucidation.

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 345.2 | [1] |

| Product Ion 1 (m/z) | 330.3 | [1] |

| Product Ion 2 (m/z) | 251.4 | [1] |

Illustrative NMR and IR Data: 4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A)

Disclaimer: The following NMR and IR data are for 4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A) and are provided as an illustrative example due to the limited availability of specific data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR Spectral Data of Bisphenol A

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 9.17 | s | 2H | -OH | |

| 6.98 | d | 4H | Ar-H | |

| 6.63 | d | 4H | Ar-H | |

| 1.52 | s | 6H | -CH₃ |

¹³C NMR Spectral Data of Bisphenol A

| Chemical Shift (δ) ppm | Assignment | Reference |

| 153.2 | C-OH | [2] |

| 144.1 | Ar-C | [2] |

| 127.8 | Ar-CH | [2] |

| 114.6 | Ar-CH | [2] |

| 41.5 | C(CH₃)₂ | [2] |

| 31.0 | -CH₃ | [2] |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This results in a spectrum with characteristic absorption bands that correspond to specific functional groups.

Key IR Absorption Bands for Bisphenol A

| Wavenumber (cm⁻¹) | Description | Reference |

| 3337 | O-H stretch (broad, H-bonded) | [3] |

| 2964 | C-H stretch (aliphatic) | [3] |

| 1612, 1510 | C=C stretch (aromatic) | [3] |

| 1218 | C-O stretch | [3] |

| 827 | C-H out-of-plane bend (aromatic) | [3] |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for bisphenol compounds.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the bisphenol sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts, particularly of the hydroxyl protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to obtain optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for bisphenols).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid bisphenol sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Accurately weigh a precise amount of the bisphenol standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

For sample analysis, dissolve the unknown sample in an appropriate solvent and filter it to remove any particulate matter.

-

-

LC System Setup:

-

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Select a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile or methanol with a small amount of additive like formic acid or ammonium acetate to improve ionization).

-

Set the flow rate and column temperature.

-

-

MS/MS System Setup:

-

Use a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Optimize the ion source parameters (e.g., spray voltage, gas flows, and temperature) for the analyte. Electrospray ionization (ESI) in negative ion mode is commonly used for bisphenols.[4][5]

-

Determine the precursor ion (the deprotonated molecule [M-H]⁻) and optimize the collision energy to generate characteristic product ions for Multiple Reaction Monitoring (MRM) transitions.

-

-

Data Acquisition:

-

Inject the prepared standards and samples onto the LC-MS/MS system.

-

Acquire the data in MRM mode for quantitative analysis, monitoring the specific precursor-to-product ion transitions for the target bisphenol.

-

-

Data Processing:

-

Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

-

Quantify the amount of the bisphenol in the unknown sample by comparing its peak area to the calibration curve.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

References

- 1. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]

- 2. Bisphenol A(80-05-7) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101968474A - Method for detecting bisphenol A in drinking water and beverage foods through LC-MS/MS (Liquid Chromatogram-Mass Spectrometry/Mass Spectrometry) - Google Patents [patents.google.com]

- 5. sci-hub.box [sci-hub.box]

An In-depth Technical Guide to the Solubility of Bisphenol M in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bisphenol M (BPM) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize Bisphenol M in their work.

Introduction to Bisphenol M

Bisphenol M, with the chemical name 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene, is a member of the bisphenol family of chemical compounds. It is structurally characterized by two hydroxyphenyl groups linked to a central benzene ring through isopropylidene bridges at the meta positions. This unique structure imparts specific physical and chemical properties, including its solubility profile, which is critical for its application in various fields, such as the synthesis of polymers and resins.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of Bisphenol M | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Up to 50 mg/mL[1] | Not Specified |

| Methanol | CH₄O | 32.04 | Up to 50 mg/mL[1] | Not Specified |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Likely Soluble | Not Specified |

| Acetone | C₃H₆O | 58.08 | Soluble (Qualitative) | Not Specified |

| Ethanol | C₂H₆O | 46.07 | Likely Soluble | Not Specified |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Likely Soluble | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Likely Soluble | Not Specified |

Note: "Likely Soluble" is inferred from the general solubility of bisphenols and the polar nature of the solvent. Further experimental verification is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for the effective use of Bisphenol M. The following are detailed methodologies for three common experimental techniques used to determine the solubility of organic compounds.

The gravimetric method, often referred to as the shake-flask method, is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium. The concentration of the solute in the saturated solution is then determined by gravimetric analysis.

Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Add an excess amount of Bisphenol M to a vial containing a known volume of the organic solvent of interest. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Transfer the filtered saturated solution to a pre-weighed container.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of Bisphenol M until a constant weight of the residue is achieved.

-

The weight of the residue corresponds to the amount of Bisphenol M dissolved in the known volume of the solvent.

-

Calculate the solubility in the desired units (e.g., mg/mL or g/100 g of solvent).

The laser dynamic method is a more automated and often faster technique for determining solubility, particularly as a function of temperature.

Principle: A laser beam is passed through a suspension of the solute in the solvent. As the temperature is increased, the solute dissolves, and the turbidity of the suspension decreases. The temperature at which the solution becomes clear (i.e., the last solid particle dissolves) is recorded as the saturation temperature for that specific concentration.

Apparatus:

-

Laser-based solubility measurement system

-

Heating/cooling circulator

-

Magnetic stirrer and stir bar

-

Sample cell

Procedure:

-

Prepare a series of samples with known concentrations of Bisphenol M in the desired organic solvent.

-

Place a sample in the measurement cell of the laser dynamic system.

-

Start the stirring to ensure a homogeneous suspension.

-

Initiate the heating program at a controlled rate (e.g., 0.5 °C/min).

-

The instrument will monitor the light transmission through the sample.

-

The temperature at which the light transmission reaches a maximum (indicating a clear solution) is automatically recorded as the dissolution temperature for that concentration.

-

By repeating this measurement for samples with different concentrations, a solubility curve (solubility vs. temperature) can be constructed.

Differential Scanning Calorimetry is a powerful thermal analysis technique that can be used to determine the solubility of a crystalline compound in a solvent.

Principle: A mixture of the solute and solvent is heated in a DSC instrument. The endothermic peak corresponding to the dissolution of the solute is measured. The onset temperature of this peak represents the saturation temperature for the given composition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed DSC pans

-

Analytical balance

Procedure:

-

Accurately weigh a small amount of Bisphenol M and the desired organic solvent into a hermetically sealed DSC pan. Prepare a series of pans with different solute-to-solvent ratios.

-

Place the sealed pan in the DSC instrument. An empty sealed pan is used as a reference.

-

Heat the sample at a controlled rate (e.g., 2 °C/min).

-

Record the heat flow as a function of temperature.

-

The endothermic peak observed corresponds to the dissolution of Bisphenol M in the solvent. The onset temperature of this peak is taken as the saturation temperature for that specific composition.

-

By analyzing samples with different compositions, a solubility curve can be generated.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of Bisphenol M using the experimental methods described above.

This guide provides a foundational understanding of the solubility of Bisphenol M in organic solvents and details the experimental procedures for its determination. For specific applications, it is recommended to perform experimental validation of solubility under the precise conditions of use.

References

Unveiling the Thermal Behavior of 3,3'-(Propane-2,2-diyl)diphenol (Bisphenol M): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 3,3'-(Propane-2,2-diyl)diphenol, also known as Bisphenol M. Due to the limited availability of direct experimental data for Bisphenol M, this document leverages extensive research on its close structural analog, Bisphenol A (BPA), to infer its thermal properties and degradation pathways. This guide includes detailed experimental protocols for thermal analysis techniques, a summary of expected thermal decomposition data, and visualizations of the proposed decomposition mechanisms. This information is intended to serve as a valuable resource for researchers and professionals working with bisphenol derivatives in various applications, including drug development, materials science, and polymer chemistry.

Introduction

Bisphenols are a class of chemical compounds with two hydroxyphenyl functionalities. They are widely used in the manufacturing of plastics and resins. While Bisphenol A (BPA) is the most well-known and extensively studied, a variety of other bisphenol analogs, including Bisphenol M, are utilized in various industrial applications. Understanding the thermal stability and decomposition behavior of these compounds is critical for ensuring product safety, predicting shelf-life, and controlling manufacturing processes.

This guide focuses on the thermal properties of this compound (Bisphenol M). Given the scarcity of direct experimental data for this specific compound, this document extrapolates information from the wealth of research available for the structurally similar and well-characterized Bisphenol A. The decomposition of polymers derived from bisphenols, such as polycarbonates, is often initiated by the thermal degradation of the bisphenol monomer unit itself. Therefore, understanding the thermal behavior of the parent bisphenol is of fundamental importance.

Inferred Thermal Stability and Decomposition of Bisphenol M

Based on studies of Bisphenol A, the thermal decomposition of Bisphenol M is expected to occur at elevated temperatures, likely in a range where significant mass loss is observed above 200°C. The decomposition process is anticipated to involve the cleavage of the isopropylidene bridge and the phenolic rings.

Predicted Thermal Decomposition Data

The following table summarizes the expected thermal decomposition characteristics of Bisphenol M, inferred from data on Bisphenol A and its derivatives. It is crucial to note that these are predicted values and should be confirmed by experimental analysis.

| Thermal Analysis Technique | Parameter | Inferred Value/Observation for Bisphenol M | Reference Compound |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Tonset) | ~200 - 250 °C | Bisphenol A |

| Temperature of Maximum Decomposition Rate (Tmax) | ~250 - 350 °C | Bisphenol A | |

| Residue at 600 °C (in inert atmosphere) | Low (<10%) | Bisphenol A | |

| Differential Scanning Calorimetry (DSC) | Melting Point (Tm) | Dependent on purity, expected to be a sharp endothermic peak | General phenolic compounds |

| Decomposition | Exothermic or endothermic events following melting | General phenolic compounds |

Proposed Thermal Decomposition Pathways

The thermal decomposition of bisphenols like Bisphenol M is likely to proceed through several key pathways, primarily involving the scission of the C-C bond in the isopropylidene bridge and subsequent reactions of the resulting radical species. The presence of oxygen can significantly influence the degradation mechanism, often leading to the formation of oxidized products.

A proposed general decomposition pathway, based on studies of Bisphenol A, is visualized below. This pathway illustrates the initial homolytic cleavage of the isopropylidene bridge, leading to the formation of phenolic and other aromatic fragments.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of Bisphenol M, the following standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which Bisphenol M begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the Bisphenol M sample (typically 2-5 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon (for inert atmosphere) or air (for oxidative decomposition) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative thermogram (DTG), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to observe any endothermic or exothermic events associated with the decomposition of Bisphenol M.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the Bisphenol M sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere of high-purity nitrogen or argon is maintained at a constant flow rate.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from a temperature below its expected melting point to a temperature above its decomposition range.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting point (Tm) as the peak of the endothermic event and any subsequent endothermic or exothermic peaks corresponding to decomposition.

Conclusion

In Vitro Metabolism of Bisphenol M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisphenol M (BPM), a structural analog of Bisphenol A (BPA), is increasingly used in various consumer and industrial products. Despite its growing presence, a significant knowledge gap exists regarding its metabolic fate within biological systems. This technical guide addresses the current landscape of in vitro metabolism of Bisphenol M. In the absence of direct quantitative studies on BPM metabolites, this document leverages the extensive research on Bisphenol A to propose potential metabolic pathways and provides detailed experimental protocols for their investigation. By drawing parallels in chemical structure, we can anticipate the formation of hydroxylated, glucuronidated, and sulfated metabolites. This guide serves as a foundational resource for researchers initiating studies into the biotransformation of Bisphenol M, offering both a predictive framework and practical methodologies.

Introduction: The Need to Understand Bisphenol M Metabolism

Bisphenol M (4,4'-(1,3-Phenylenediisopropylidene)bisphenol) is part of a large family of bisphenol compounds. While much of the scientific focus has been on the endocrine-disrupting properties and metabolic pathways of Bisphenol A, the biotransformation of its analogs, including BPM, remains largely uncharacterized. Understanding the in vitro metabolism of BPM is a critical first step in assessing its potential bioactivity, toxicity, and overall risk to human health. Metabolites of bisphenols can exhibit altered, and sometimes enhanced, biological activity compared to the parent compound. Therefore, identifying and quantifying these metabolites is essential for a comprehensive safety evaluation.

This guide will provide a detailed overview of the predicted metabolic pathways of BPM based on the well-documented metabolism of BPA. It will also outline the standard experimental protocols used to study the in vitro metabolism of bisphenols, which can be directly applied to BPM.

Predicted Metabolic Pathways of Bisphenol M

Based on the extensive literature on the in vitro metabolism of Bisphenol A, the metabolic pathways of Bisphenol M are predicted to proceed in two main phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism: Oxidation

Phase I metabolism of bisphenols is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. For BPA, this typically involves hydroxylation of the aromatic rings. Given the structural similarity, BPM is also expected to undergo hydroxylation. The primary CYP isozymes involved in BPA metabolism include CYP2C9 and CYP3A4, which are likely candidates for BPM metabolism as well.[1]

The potential oxidative metabolites of BPM would include mono-hydroxylated and di-hydroxylated BPM derivatives. Further oxidation of these catechol-like structures could lead to the formation of reactive quinone species, which have been implicated in the toxicological profiles of some bisphenols.

Phase II Metabolism: Glucuronidation and Sulfation

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For bisphenols, the primary conjugation reactions are glucuronidation and sulfation.

-

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). BPA is extensively metabolized to BPA-glucuronide.[2] It is highly probable that the hydroxyl groups on the phenyl rings of BPM will serve as substrates for UGTs, leading to the formation of BPM-mono-glucuronide and BPM-di-glucuronide.

-

Sulfation: This pathway is mediated by sulfotransferases (SULTs). While generally a minor pathway for BPA compared to glucuronidation, the formation of BPA-sulfate has been observed.[3] Similarly, BPM may undergo sulfation to form BPM-mono-sulfate and BPM-di-sulfate.

The following diagram illustrates the predicted metabolic pathway of Bisphenol M.

Predicted metabolic pathway of Bisphenol M.

Data Presentation: Potential Metabolites of Bisphenol M

As no quantitative data for Bisphenol M metabolism is currently available, the following tables summarize the potential metabolites based on the known metabolism of Bisphenol A. These tables are intended to guide researchers in what to look for when analyzing samples from in vitro metabolism studies of BPM.

Table 1: Potential Phase I Metabolites of Bisphenol M

| Potential Metabolite | Putative Enzyme(s) | Expected Mass Shift |

| Mono-hydroxy-BPM | CYP2C9, CYP3A4 | +16 Da |

| Di-hydroxy-BPM | CYP2C9, CYP3A4 | +32 Da |

| BPM-o-quinone | CYP450/Oxidation | +14 Da |

Table 2: Potential Phase II Metabolites of Bisphenol M

| Potential Metabolite | Putative Enzyme(s) | Expected Mass Shift |

| BPM-mono-glucuronide | UGTs | +176 Da |

| BPM-di-glucuronide | UGTs | +352 Da |

| BPM-mono-sulfate | SULTs | +80 Da |

| BPM-di-sulfate | SULTs | +160 Da |

Experimental Protocols

The following protocols are adapted from established methods for studying the in vitro metabolism of Bisphenol A and are recommended for the investigation of Bisphenol M.[4][5][6]

In Vitro Incubation with Liver Microsomes

This protocol is designed to identify Phase I and Phase II metabolites of Bisphenol M.

Materials:

-

Bisphenol M (BPM)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

-

Magnesium chloride (MgCl₂)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent

-

Internal standards for analytical quantification

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and MgCl₂. Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add BPM (dissolved in a suitable solvent like DMSO, final concentration <1%) to the incubation mixture.

-

Phase I Metabolism: To assess Phase I metabolism, add the NADPH regenerating system.

-

Phase II Metabolism: To assess glucuronidation, add UDPGA. To assess sulfation, add PAPS. For combined Phase I and II, include all cofactors.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold ACN containing an internal standard.

-

Sample Preparation: Vortex the mixture and centrifuge to pellet the protein. Transfer the supernatant to a new tube for analysis.

-

Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify BPM and its metabolites.

The following diagram illustrates the experimental workflow for the in vitro metabolism study of Bisphenol M.

References

- 1. Biotransformation of Bisphenol by Human Cytochrome P450 2C9 Enzymes: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bisphenol A sulfonation is impaired in metabolic and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. library.dphen1.com [library.dphen1.com]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - BE [thermofisher.com]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Methodological & Application

Application Notes and Protocols: 3,3'-(Propane-2,2-diyl)diphenol in Epoxy Resin Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and formulation protocols for epoxy resins derived from 3,3'-(Propane-2,2-diyl)diphenol, also known as Bisphenol M (BPM). Due to the limited availability of direct experimental data for BPM-based epoxy resins, this document leverages established principles from well-characterized analogous systems, primarily those based on 4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A, BPA) and Bisphenol F (BPF). The information presented herein is intended to serve as a foundational guide for researchers exploring the synthesis and characterization of novel epoxy thermosets.

Introduction

Epoxy resins are a critical class of thermosetting polymers widely utilized in adhesives, coatings, composites, and encapsulation materials due to their excellent mechanical strength, thermal stability, and chemical resistance. The properties of an epoxy resin are fundamentally dictated by the chemical structure of its constituent monomers, including the epoxy resin itself and the curing agent. While Bisphenol A diglycidyl ether (DGEBA) is the most common epoxy resin, there is growing interest in exploring isomers and analogues to tailor resin properties for specific applications.

This compound (Bisphenol M) is a structural isomer of the widely used Bisphenol A. The meta-substitution pattern of the hydroxyl groups in BPM, in contrast to the para-substitution in BPA, is anticipated to influence the polymer backbone's geometry, reactivity, and ultimately the macroscopic properties of the cured epoxy network. This document outlines the potential synthesis, formulation, and characterization of epoxy resins derived from BPM.

Potential Applications

Based on the structural characteristics of Bisphenol M, its diglycidyl ether (BPMDGE) is expected to yield epoxy resins with a unique combination of properties, making them suitable for various advanced applications:

-

Adhesives with Modified Flexibility and Adhesion: The meta-linkages in BPMDGE may lead to a less linear and more flexible polymer chain compared to DGEBA. This could translate to enhanced peel strength and toughness in adhesive formulations, which is beneficial for bonding dissimilar materials with different coefficients of thermal expansion.

-

Coatings with Improved Flow and Leveling: The potentially lower viscosity of BPMDGE compared to DGEBA could be advantageous in coating applications, allowing for better substrate wetting, improved flow and leveling, and the potential for higher solids formulations with reduced volatile organic compounds (VOCs).

-

Advanced Composites: The altered network structure of cured BPMDGE may influence the resin's interaction with reinforcing fibers, potentially leading to composites with tailored mechanical properties, such as improved impact resistance.

-

Encapsulation and Potting Compounds: For electronic components, a lower viscosity resin that can effectively penetrate and encapsulate intricate geometries is often desired. BPMDGE-based formulations could offer advantages in this regard.

Experimental Protocols

The following protocols are based on standard procedures for the synthesis and characterization of epoxy resins and are adapted for the use of Bisphenol M.

Synthesis of this compound Diglycidyl Ether (BPMDGE)

Objective: To synthesize the diglycidyl ether of Bisphenol M via the reaction with epichlorohydrin.

Materials:

-

This compound (Bisphenol M)

-

Epichlorohydrin (excess)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve this compound in an excess of epichlorohydrin (e.g., 1:10 molar ratio).

-

Heat the mixture to 60-70 °C with vigorous stirring until the Bisphenol M is completely dissolved.

-

Slowly add a 50% aqueous solution of sodium hydroxide dropwise to the reaction mixture over a period of 1-2 hours. Maintain the reaction temperature below 80 °C.

-

After the addition is complete, continue stirring the mixture at 70-80 °C for 4-5 hours.

-

Cool the reaction mixture to room temperature and add toluene to dilute the mixture.

-

Wash the organic layer sequentially with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene and excess epichlorohydrin under reduced pressure using a rotary evaporator to obtain the crude BPMDGE product.

-

Further purification can be achieved by column chromatography if necessary.

Characterization: The synthesized BPMDGE should be characterized by:

-

FTIR Spectroscopy: To confirm the presence of epoxy groups (oxirane ring) and the disappearance of phenolic hydroxyl groups.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Epoxy Equivalent Weight (EEW) Titration: To determine the weight of resin in grams that contains one equivalent of the epoxy group.

Formulation and Curing of BPMDGE-Based Epoxy Resin

Objective: To prepare and cure a thermoset from BPMDGE using a suitable curing agent.

Materials:

-

Synthesized this compound Diglycidyl Ether (BPMDGE)

-

Curing agent (e.g., 4,4'-Diaminodiphenylmethane (DDM), Isophorone diamine (IPDA), or an anhydride curing agent like Phthalic anhydride)

-

Solvent (if necessary, e.g., acetone)

Procedure:

-

Calculate the stoichiometric amount of curing agent required based on the Epoxy Equivalent Weight (EEW) of the BPMDGE and the Amine Hydrogen Equivalent Weight (AHEW) or anhydride equivalent weight of the curing agent. The stoichiometric ratio is typically 1:1 (epoxy groups to active hydrogens/anhydride groups).

-

Preheat the BPMDGE to a temperature that allows for easy mixing (e.g., 60-80 °C) to reduce its viscosity.

-